
Gadolinium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium-incorporated zinc oxide, often referred to as Gadolinium;ZINC, is a compound that combines the properties of gadolinium and zinc oxide. Gadolinium is a rare-earth element known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a compound with unique physicochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium;ZINC can be synthesized using various methods, including the hydrothermal synthesis route and the sol-gel method. In the hydrothermal synthesis route, zinc acetate dihydrate and gadolinium metal powder are dissolved in deionized water under magnetic stirring to form a clear solution. The mixture is then subjected to high temperature and pressure conditions to facilitate the incorporation of gadolinium into the zinc oxide lattice .
In the sol-gel method, zinc ferrite and gadolinium iron garnet are mixed with a solvent, and the solution is subjected to ultrasonication to form a nanohybrid material. This method allows for the formation of nanostructured materials with high surface area and enhanced properties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis or sol-gel processes. These methods are preferred due to their ability to produce high-purity materials with consistent properties. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful incorporation of gadolinium into the zinc oxide matrix.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to atmospheric oxygen, gadolinium in the compound slowly oxidizes to form a black coating . Additionally, gadolinium reacts with dilute acids such as hydrochloric acid or sulfuric acid to produce gadolinium salts and release hydrogen gas .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sulfuric acid, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include gadolinium salts, such as gadolinium chloride and gadolinium sulfate, as well as zinc oxide derivatives. These products have various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Gadolinium;ZINC has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique physicochemical properties . In biology and medicine, this compound is utilized in diagnostic tools such as magnetic resonance imaging (MRI) due to its excellent contrast properties . It is also used in drug delivery systems and cancer treatment due to its biocompatibility and low toxicity .
In industry, this compound is used in the production of flexible capacitors and other electronic devices.
Wirkmechanismus
The mechanism of action of Gadolinium;ZINC involves the interaction of gadolinium ions with biological systems. Gadolinium ions have a high affinity for certain molecular targets, such as proteins and enzymes, which allows them to exert their effects. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation time of hydrogen protons in the body . This results in clearer and more detailed images, aiding in the diagnosis of various medical conditions.
Vergleich Mit ähnlichen Verbindungen
Gadolinium;ZINC is unique compared to other similar compounds due to its combination of gadolinium and zinc oxide properties. Similar compounds include gadolinium-doped zinc ferrite and gadolinium iron garnet, which also exhibit unique magnetic and electrical properties . this compound stands out due to its enhanced biocompatibility, low toxicity, and wide range of applications in both scientific research and industry .
Conclusion
This compound is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves methods such as hydrothermal synthesis and sol-gel processes, and it undergoes various chemical reactions to form useful products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and importance in modern science and technology.
Eigenschaften
CAS-Nummer |
12183-52-7 |
|---|---|
Molekularformel |
GdZn |
Molekulargewicht |
222.6 g/mol |
IUPAC-Name |
gadolinium;zinc |
InChI |
InChI=1S/Gd.Zn |
InChI-Schlüssel |
RFYTWKQWFTUQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


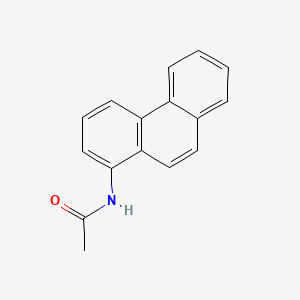

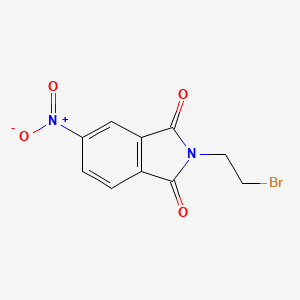
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
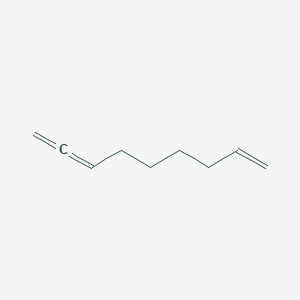
![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

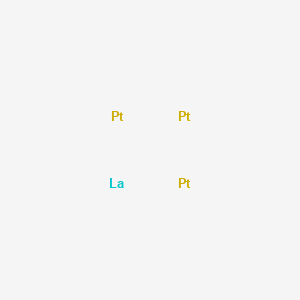
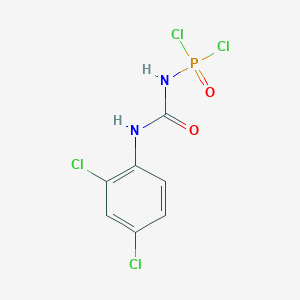
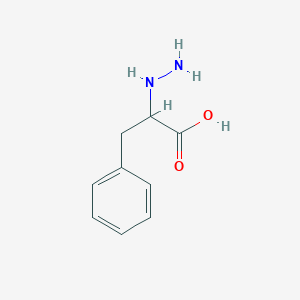
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
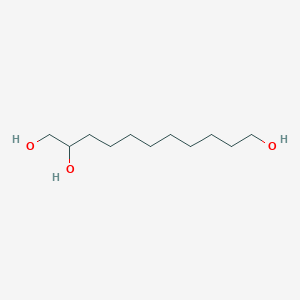
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
